Trimethylgermanium

描述

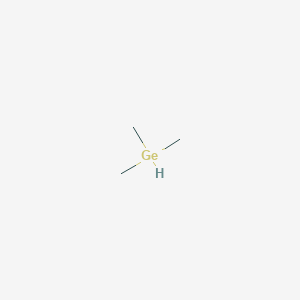

Structure

2D Structure

属性

IUPAC Name |

trimethylgermane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10Ge/c1-4(2)3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOGRWUNSVGMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[GeH](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Ge | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-63-4 | |

| Record name | Trimethylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Trimethylgermanium and Its Derivatives

Synthesis of Trimethylgermanium Halides

The synthesis of this compound halides is a fundamental starting point for the broader chemistry of organogermanium compounds. These halides serve as crucial precursors for more complex derivatives.

Chloro(trimethyl)germane

Chloro(trimethyl)germane ((CH₃)₃GeCl) is a key intermediate in organogermanium chemistry. One effective synthesis method involves the controlled demethylation of tetramethylgermane (B1582461). In this process, concentrated sulfuric acid is used to selectively cleave a single methyl group from the tetramethylgermane starting material. Subsequent treatment of the resulting sulfuric acid solution with ammonium (B1175870) chloride yields chloro(trimethyl)germane in high purity and yield, reportedly around 90%. tandfonline.com

Another significant route is the "direct synthesis," which involves the reaction of elemental germanium with methyl chloride in the presence of a copper catalyst. rsc.org A related method utilizes the insertion of dichlorogermylene (GeCl₂), formed from the reaction of elemental germanium with tetrachlorogermane, into the carbon-chlorine bond of an organic chloride like methyl chloride to produce the desired organotrichlorogermane, which can then be alkylated. rsc.org

Bromo(trimethyl)germane

Bromo(trimethyl)germane ((CH₃)₃GeBr) is a vital reagent, particularly in the synthesis of more complex alkylated germanium compounds. americanelements.com It is frequently used as a substrate in coupling reactions. For instance, it serves as the germanium source in copper-catalyzed protocols for producing a variety of alkyltrimethylgermanes. sioc-journal.cnresearchgate.net While specific high-yield preparations are less commonly detailed than for its chloro-analogue, its synthesis generally follows standard organometallic halogenation procedures, often involving the reaction of a precursor like hexamethyldigermoxane with hydrobromic acid or the cleavage of a Ge-C bond in tetramethylgermane with bromine.

Iodo(trimethyl)germane

The synthesis of Iodo(trimethyl)germane ((CH₃)₃GeI) can be achieved through the direct reaction of trimethylgermane ((CH₃)₃GeH) with hydrogen iodide (HI). smolecule.com This reaction proceeds with the formation of hydrogen gas as a byproduct. smolecule.com An alternative approach involves the reaction of trimethylgermane directly with elemental iodine. smolecule.com Iodo(trimethyl)germane is a valuable reagent in functionalization reactions, such as the iridium-catalyzed germylative coupling with terminal alkynes to form alkynylgermanes. rsc.org

Fluoro(trimethyl)germane

Fluoro(trimethyl)germane ((CH₃)₃GeF) is typically synthesized via a halide exchange reaction. This method involves treating a more readily available this compound halide, such as chloro(trimethyl)germane, with a metal fluoride (B91410) salt. Reagents commonly employed for this type of fluorination include silver fluoride (AgF), zinc fluoride (ZnF₂), or antimony trifluoride (SbF₃). The choice of fluorinating agent can depend on the desired reaction conditions and the reactivity of the starting halide.

Advanced Synthetic Routes to Alkyltrimethylgermanes

Modern synthetic chemistry has introduced advanced methods for the preparation of alkyltrimethylgermanes, offering improved efficiency and functional group tolerance compared to traditional approaches.

A notable development is a copper-catalyzed protocol that synthesizes alkyltrimethylgermanes from this compound bromide and various alkyl bromides. sioc-journal.cnresearchgate.net This method employs magnesium powder as a reductant and copper(II) sulfate (B86663) as a catalyst. sioc-journal.cnsioc-journal.cn A key advantage of this approach is its compatibility with sensitive functional groups like esters and amides, which are often not tolerated in traditional Grignard-based syntheses. researchgate.net The mechanism likely involves an in-situ Grignard reaction pathway, where the copper salt accelerates the coupling and suppresses the formation of Ge-Ge bond byproducts. sioc-journal.cnsioc-journal.cn

Another specialized route involves the reaction of vinylmetal compounds with iodomethylzinc iodide. For example, trimethylvinylgermane reacts with this reagent to produce cyclopropyltrimethylgermane, demonstrating a method for introducing specific carbocyclic structures. acs.org

| Starting Materials | Catalyst/Reagent | Product Type | Key Features |

| This compound bromide, Alkyl bromide | CuSO₄, Mg | Alkyltrimethylgermane | Good functional group tolerance (esters, amides) sioc-journal.cnresearchgate.net |

| Trimethylvinylgermane | Iodomethylzinc iodide | Cyclopropyltrimethylgermane | Forms cyclopropyl (B3062369) derivatives acs.org |

| Aromatic germanes | Hydrogenation catalysts | Saturated cyclic germanes | Creates 3D frameworks from 2D precursors researchgate.net |

Preparation of this compound Derivatives via Substitution and Functionalization Reactions

This compound halides and related compounds are versatile precursors for a wide range of derivatives through substitution and functionalization reactions.

One fundamental transformation is the formation of germanium-germanium bonds. For example, hexamethyldigermane (B1588625) can be prepared from chloro(trimethyl)germane using a Wurtz-type reaction with an alkali metal like lithium. tandfonline.com

The halide in chloro(trimethyl)germane can be substituted by various nucleophiles. The reaction with lithium amides, for instance, can produce aminogermanes like (Dimethylamino)trimethylgermane. americanelements.com

More advanced C-C and C-Ge bond-forming reactions have also been developed. Iridium-catalyzed germylative coupling reactions between iodotrimethylgermane and terminal alkynes provide a direct route to trimethyl(alkynyl)germanes. rsc.org This reaction proceeds via the activation of the C-H bond of the alkyne. rsc.org Furthermore, the trimethylgermyl group can act as a directing group or be substituted in certain reactions. For example, aryl(trimethyl)germanes can undergo ipso-iodination, where the germyl (B1233479) group is replaced by iodine, creating a reactive intermediate for subsequent C-H coupling reactions. csic.es

| Precursor | Reagent(s) | Product Derivative | Reaction Type |

| Chloro(trimethyl)germane | Lithium | Hexamethyldigermane | Wurtz coupling tandfonline.com |

| Iodotrimethylgermane | Terminal Alkyne, Ir-catalyst | Trimethyl(alkynyl)germane | Germylative Coupling rsc.org |

| Aryl(trimethyl)germane | I(O₂CCF₃)₃ | Aryl-Iodide | Ipso-Iodination (Substitution) csic.es |

| Chloro(trimethyl)germane | Lithium Amide | Aminogermane | Nucleophilic Substitution americanelements.com |

Synthesis of Germanium(IV) Complexes

The synthesis of Germanium(IV) complexes incorporating the this compound moiety, (CH₃)₃Ge, is typically achieved by reacting a this compound halide, most commonly this compound chloride, with a deprotonated ligand. This general approach has been successfully applied to a diverse range of ligand types, including those with nitrogen, sulfur, and oxygen donor atoms.

One common method involves the reaction of this compound chloride with the sodium salt of a suitable ligand in a 1:1 molar ratio. researchgate.netresearchgate.net For instance, complexes with biologically active N∩SH donor bases have been synthesized by reacting this compound(IV) chloride with the sodium salt of the base in a dry solvent mixture, such as benzene (B151609) and methanol. researchgate.net Similarly, this compound(IV) chelates of sulfonamide imines have been prepared through the reaction of organogermanium chlorides with the sodium salt of the nitrogen donor ligand. researchgate.net

The choice of solvent and reaction conditions is critical. For example, the synthesis of this compound(IV) complexes with bulky heterocyclic-O-donor ligands has been carried out in refluxing dry tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net Microwave-assisted synthesis has also emerged as a green and efficient alternative for preparing these types of complexes, often leading to reduced reaction times. researchgate.net

The resulting this compound(IV) complexes are often characterized by various spectroscopic techniques, including FTIR, ¹H NMR, and ¹³C NMR, as well as elemental analysis and molecular weight determinations. researchgate.netresearchgate.netresearchgate.netresearchgate.net Based on these studies, geometries such as trigonal bipyramidal have been proposed for some of these complexes. researchgate.net

A summary of representative synthetic approaches for this compound(IV) complexes is presented below:

| Ligand Type | Precursors | Solvent(s) | Key Conditions | Ref. |

| N∩SH Donor Bases | (CH₃)₃GeCl, Sodium salt of base | Benzene/Methanol | Dry conditions | researchgate.net |

| Sulfonamide Imine | (CH₃)₃GeCl, Sodium salt of ligand | - | Microwave-assisted | researchgate.net |

| Heterocyclic-O-Donor Ligands | (CH₃)₃GeCl, Sodium salt of ligand | Tetrahydrofuran (THF) | Reflux, 1:1 molar ratio | researchgate.netresearchgate.net |

| Catecholates | R'₂GeCl₂, Catechol ligand | - | - | bohrium.comdntb.gov.ua |

Synthesis of Dithiophosphate (B1263838) Derivatives

The synthesis of dithiophosphate derivatives of this compound typically involves the reaction of a this compound halide with a salt of a dithiophosphoric acid. This method provides access to compounds where the trimethylgermyl group is bonded to the sulfur atoms of the dithiophosphate ligand.

A common synthetic route is the reaction of this compound chloride with the sodium or ammonium salt of a cyclic O,O-alkylene dithiophosphoric acid. The reaction is generally carried out by stirring the reactants at room temperature in a suitable solvent. Following the reaction, the solid by-product, such as sodium chloride or ammonium chloride, is removed by filtration. The desired this compound dithiophosphate derivative is then isolated from the filtrate, often as a white solid after solvent removal and recrystallization.

For example, this compound derivatives of cyclic dithiophosphates have been synthesized using this salt metathesis reaction. The purity of the resulting compounds is typically confirmed by techniques such as ¹H NMR spectroscopy, which often indicates a high degree of purity (e.g., >99%) relative to any hydrogen-containing impurities. The compounds generally exhibit sharp melting points.

Formation of Organogermanium Oxides

Organogermanium oxides, particularly those containing the this compound unit, can be formed through several synthetic pathways, most notably through the hydrolysis of this compound halides or the reaction of organogermanium precursors with oxygen-containing reagents.

A straightforward method for the formation of organogermanium oxides is the hydrolysis of methylgermanium (B72786) halides. For instance, the hydrolysis of compounds like this compound chloride leads to the formation of organopolygermanoxanes, which are organogermanium oxides. Another specific example is the hydrolysis of this compound iodide, which reacts with water to yield trimethylgermane oxide.

The formation of germanium oxide (GeO₂) thin films can also be achieved from organogermanium precursors. This compound quinaldate (B1226512) has been used as a precursor in aerosol-assisted chemical vapor deposition (AACVD). ias.ac.in Subsequent oxidation of the deposited germanium thin films under an oxygen atmosphere at elevated temperatures (e.g., 600°C) results in the formation of GeO₂. ias.ac.in

Furthermore, reactions involving stibine (B1205547) oxides can lead to the formation of germyloxystiboranes. For example, the reaction of Mes₃SbO with this compound chloride (GeMe₃Cl) yields the addition product Mes₃Sb(OGeMe₃)Cl. nih.gov This reaction demonstrates the formation of a Ge-O-Sb linkage.

A summary of methods for forming this compound-related oxides is provided below:

| Precursor | Reagent/Condition | Product Type | Ref. |

| This compound iodide | Water (Hydrolysis) | Trimethylgermane oxide | |

| This compound quinaldate | AACD, then O₂ at 600°C | Germanium dioxide (GeO₂) thin film | ias.ac.in |

| This compound chloride | Mes₃SbO | Germyloxystiborane (Mes₃Sb(OGeMe₃)Cl) | nih.gov |

Mechanistic Considerations in this compound Synthesis

The synthesis of this compound compounds, particularly through routes involving Grignard-type reactions, encompasses several key mechanistic aspects that influence reaction pathways and efficiency.

The synthesis of alkyltrimethylgermanes can proceed via an in-situ Grignard reaction pathway. sioc-journal.cn This approach typically involves reacting a this compound halide, such as this compound bromide, with an alkyl halide in the presence of magnesium metal, which acts as a reductant. sioc-journal.cn The reaction is thought to proceed through the formation of a transient Grignard reagent, which then reacts with the this compound halide.

Mechanistic studies suggest that the process begins with an electron transfer from the surface of the magnesium metal to the organic halide, generating a radical anion. chemrxiv.orgnih.gov This radical anion can then dissociate to form a radical and a halide anion. The organic radical can then react with the magnesium surface to form the organomagnesium (Grignard) reagent. This in-situ generated Grignard reagent subsequently reacts with the this compound halide to form the desired alkyltrimethylgermane.

The general procedure for such a reaction involves charging a reaction vessel with magnesium powder, followed by the addition of a solvent like THF, this compound bromide, and the alkyl bromide. sioc-journal.cn The reaction mixture is then heated to facilitate the reaction. sioc-journal.cn Mechanochemical methods, such as ball milling, have also been shown to accelerate the generation of these transient Grignard reagents by improving mass transfer and activating the magnesium surface. chemrxiv.org

Catalysts can play a significant role in the kinetics of this compound synthesis, particularly in Grignard-type reactions. The use of a catalyst can accelerate the reaction rate and improve selectivity by minimizing side reactions.

In the in-situ Grignard synthesis of alkyltrimethylgermanes, copper(II) sulfate (CuSO₄) has been employed as an effective catalyst. sioc-journal.cn The presence of the copper salt has been observed to significantly accelerate the reaction between the organohalogermane and the in-situ generated Grignard reagent. sioc-journal.cn This acceleration is crucial as it helps to inhibit the formation of Ge-Ge bonded byproducts, which can arise from the reduction of the organohalogermane by magnesium. sioc-journal.cn

The mechanism of copper-catalyzed Grignard reactions is complex. It is believed to involve the formation of an organocopper species as a key intermediate. The Grignard reagent transmetalates with the copper catalyst to form a copper-ate complex. This organocopper reagent is generally more reactive towards the organic halide in cross-coupling reactions and less prone to side reactions compared to the Grignard reagent itself. Kinetic studies on related copper-catalyzed Grignard additions have suggested that a reductive elimination step, involving the chiral catalyst, the substrate, and the Grignard reagent, can be the rate-limiting step. nih.gov The efficiency of the cross-coupling is dependent on factors such as the displacement of the halide from the substrate by the copper complex. gatech.edu

Reactivity and Mechanistic Investigations of Trimethylgermanium Compounds

Hydrolysis and Related Germanol/Germoxane Formation

The hydrolysis of trimethylgermanium compounds, particularly this compound halides, has been a subject of study to understand the formation of germanols and germoxanes. Early investigations into the hydrolysis of this compound chloride (Me3GeCl) indicated the formation of trimethylgermanol (Me3GeOH). dokumen.publoc.gov However, the isolation of pure trimethylgermanol from aqueous solutions proved challenging, as it readily condenses to form the corresponding germoxane, bis(trimethylgermyl)oxane ((Me3Ge)2O). dokumen.publoc.govcolab.ws

The hydrolysis reaction can be represented as follows:

(CH₃)₃GeX + H₂O ⇌ (CH₃)₃GeOH + HX (where X = Cl, Br, I) smolecule.com

2 (CH₃)₃GeOH ⇌ (CH₃)₃GeOGe(CH₃)₃ + H₂O dokumen.publoc.gov

While trimethylgermanol was initially elusive, its existence was supported by titrimetric and cryoscopic methods. dokumen.publoc.govcolab.ws The isolation of lithium trimethylgermanolate (Me3GeOLi) was achieved through the cleavage of bis(trimethylgermyl)oxane with methyllithium (B1224462), further confirming the presence of the trimethylgermoxy group. dokumen.publoc.gov

The hydrolysis of other this compound derivatives, such as this compound nitrate (B79036), also leads to the formation of the hydrated this compound cation in aqueous solutions. cdnsciencepub.com The high conductivity of aqueous solutions of this compound nitrate suggests it behaves as a 1:1 electrolyte due to hydrolysis. cdnsciencepub.comcdnsciencepub.com In contrast, dialkyldihalogermanes readily hydrolyze to form dialkylgermanium oxides. archive.orgarchive.org

The reactivity of the Ge-O bond in germoxanes is also of interest. For instance, bis(trimethylgermyl)oxane can be cleaved by reagents like methyllithium to generate the corresponding germanolate. dokumen.publoc.gov

Interactive Data Table: Hydrolysis Products of this compound Compounds

| Starting Material | Hydrolysis Product | Secondary Product | Reference |

| This compound chloride | Trimethylgermanol | Bis(trimethylgermyl)oxane | dokumen.publoc.gov |

| This compound bromide | Trimethylgermanol | Bis(trimethylgermyl)oxane | dokumen.publoc.gov |

| This compound iodide | Trimethylgermanol | Bis(trimethylgermyl)oxane | smolecule.com |

| This compound nitrate | Hydrated this compound cation | - | cdnsciencepub.com |

Organometallic Reactivity and Nucleophilic Interactions

This compound compounds exhibit diverse organometallic reactivity, with the trimethylgermyl group acting as both a nucleophile and an electrophilic center depending on the specific reagent.

Trimethylgermyl Anions as Nucleophiles:

Trimethylgermyl anions, typically in the form of trimethylgermyllithium (Me3GeLi), are potent nucleophiles. They can be generated from the reaction of a this compound halide with lithium metal or by cleavage of hexamethyldigermane (B1588625). oup.comresearchgate.net These anions react with a variety of electrophiles.

Reactions with Alkyl Halides: Trimethylgermyllithium reacts with alkyl halides, such as 4-t-butylcyclohexyl bromide, to yield 4-t-butylcyclohexyltrimethylgermanes. oup.com The stereochemical outcome of these reactions suggests the involvement of free-radical pathways alongside Sₙ2 displacement. oup.comoup.com The reaction proceeds via an electron-transfer mechanism, leading to the formation of a trimethylgermyl radical and a radical anion of the alkyl halide. oup.com

Reactions with Carbonyl Compounds: Trimethylgermyllithium adds to aliphatic and α,β-unsaturated ketones to produce trimethylgermylcarbinols and enolates of 3-germyl ketones, respectively. molaid.com The lithium enolate of ethyl (trimethylgermyl)acetate reacts with acyl chlorides and S-benzyl carbothioates to furnish ethyl 3-oxoalkanoates. acs.org

Reactions with Germanium Halides: The reaction of trimethylgermyl-lithium with germanium tetrachloride (GeCl₄) leads to the formation of polygermanes like tetrakis(trimethylgermyl)germane ((Me₃Ge)₄Ge). rsc.org

This compound Halides as Electrophiles:

This compound halides, such as this compound chloride and bromide, serve as electrophiles in reactions with various nucleophiles.

Reactions with Organometallic Reagents: this compound bromide reacts with 1-alkynyl lithium compounds to synthesize 1-trimethylgermyl-1-alkynes. asianpubs.org Similarly, reaction with Grignard reagents is a common method for preparing tetraalkylgermanes. loc.gov

Nucleophilic Substitution: The carbon-halogen bond in alkyl halides is susceptible to nucleophilic attack. savemyexams.comutexas.edu While the focus is often on the reactivity of the germanium center, the principles of nucleophilic substitution are fundamental to understanding these reactions. vanderbilt.edu

Interactive Data Table: Reactions of Trimethylgermyl Anions

| Electrophile | Product | Reference |

| 4-t-Butylcyclohexyl bromide | 4-t-Butylcyclohexyltrimethylgermane | oup.com |

| Aliphatic ketones | Trimethylgermylcarbinols | molaid.com |

| Acyl chlorides | Ethyl 3-oxoalkanoates (from enolate) | acs.org |

| Germanium tetrachloride | Tetrakis(trimethylgermyl)germane | rsc.org |

Radical Chemistry and Transformations

This compound compounds are actively involved in radical chemistry, serving as precursors to germyl (B1233479) radicals and participating in various radical-mediated transformations. rsc.org

Free radical addition is a key reaction type involving an addition reaction with free radical intermediates. wikipedia.org The process typically involves initiation, propagation, and termination steps. wikipedia.orgtransformationtutoring.com Trimethylgermane (Me3GeH) can undergo free radical addition to unsaturated systems. For example, the addition of trimethyltin (B158744) hydride to trimethyl(perfluorovinyl)germane has been shown to proceed via a free-radical mechanism, which can be initiated by azobisisobutyronitrile (AIBN). cdnsciencepub.com This suggests that similar radical additions can occur with trimethylgermane itself. The regiochemistry of such additions often follows an anti-Markovnikov pattern, where the germyl radical adds to the less substituted carbon of the double bond. masterorganicchemistry.com

Alkyltrimethylgermanes can serve as precursors for the generation of alkyl radicals. researchgate.net This is particularly relevant in the context of photoredox catalysis, where single-electron transfer (SET) oxidation of organogermanium compounds can lead to the formation of the corresponding alkyl radicals. rsc.orgresearchgate.net These radicals can then participate in various C-C and C-N bond-forming reactions. For instance, cyclohexyltriethylgermane has been used as a substrate in Giese-type addition reactions with N-phenylmaleimide, initiated by a photocatalyst, to achieve efficient alkylation. researchgate.net The ability to generate radicals from stable alkylgermanes under mild, light-induced conditions highlights their utility in modern organic synthesis. rsc.org

Recent advancements have demonstrated the use of digermanes, such as hexamethyldigermane, in the germylative difunctionalization of olefins. researchgate.net This process involves the addition of two germyl groups across a double or triple bond. The digermylation of terminal alkynes with hexamethyldigermane has been achieved using a platinum catalyst at elevated temperatures, yielding Z-1,2-bis(trimethylgermyl)ethenes. figshare.com This reaction provides a route to densely functionalized organogermanes. researchgate.net While the direct, uncatalyzed multiple germylation of alkynes and alkenes has been reported using KOtBu to generate a germyl anion from digermane, catalytic methods are also being explored. researchgate.net

Interactive Data Table: Radical Reactions of this compound Compounds

| Reaction Type | This compound Reagent | Key Features | Reference |

| Free Radical Addition | Trimethylgermane (inferred) | Anti-Markovnikov addition to alkenes | cdnsciencepub.commasterorganicchemistry.com |

| Radical Precursor | Alkyltrimethylgermanes | Generation of alkyl radicals via photoredox catalysis | rsc.orgresearchgate.net |

| Germylative Difunctionalization | Hexamethyldigermane | Platinum-catalyzed addition to alkynes | figshare.com |

Alkyltrimethylgermanes as Radical Precursors

Coordination Chemistry and Lewis Acidity/Basicity

The coordination chemistry of this compound compounds involves the trimethylgermyl group acting as a ligand or the germanium center functioning as a Lewis acid.

Trimethylgermyl Group as a Ligand:

The trimethylgermyl group, (CH₃)₃Ge-, can act as a ligand in transition metal complexes. researchgate.netontosight.ai These complexes are of interest for their potential applications in catalysis and materials science. ontosight.ai The synthesis of such complexes often involves the reaction of a metal precursor with a source of the trimethylgermyl ligand. ontosight.ai Examples include complexes where the trimethylgermyl group is bonded to ruthenium or iron. researchgate.netrsc.org The trimethylgermyl ligand is considered a functional group that incorporates germanium into the coordination sphere of the metal. ontosight.ai

Lewis Acidity/Basicity:

This compound halides, such as this compound chloride, can act as Lewis acids, accepting electron pairs from Lewis bases. rsc.org For example, silicate (B1173343) minerals react with trimethylchlorogermane in the presence of water to form trimethylgermyl derivatives of silicate anions. rsc.org In this reaction, the germanium center interacts with the oxygen atoms of the silicate.

Conversely, the germanium atom in certain this compound compounds can exhibit Lewis basicity. For instance, the germanium center in a germanide bearing a tridentate N-heterocyclic substituent can coordinate to transition metals like copper and iron, forming coordination complexes. acs.org

The coordination number of germanium in these complexes can vary. While tetracoordinate germanium is common in simple this compound compounds, higher coordination numbers can be achieved, as seen in some diketonate complexes. dntb.gov.ua The formation of coordination complexes is a fundamental aspect of the chemistry of both transition metals and some main group elements. purdue.edu

Interactive Data Table: Coordination Behavior of this compound Compounds

| Role of this compound | Example Compound/Group | Interacting Species | Resulting Complex/Product | Reference |

| Ligand | Trimethylgermyl group | Transition metals (e.g., Ru, Fe) | [Ru(GeMe₃)(η⁵-C₉H₇)L₂], [Fe(CO)₃(C₈H₇GeMe₃)] | researchgate.netrsc.org |

| Lewis Acid | This compound chloride | Silicate anions | Trimethylgermyl derivatives of silicates | rsc.org |

| Lewis Base | (tmim)GeK | Cu(MeCN)₄⁺, Fe₂(CO)₉ | (tmim)GeCu(MeCN)₃, K[(tmim)GeFe(CO)₄] | acs.org |

Ligand Design and Complex Formation with this compound Moieties

The synthesis of novel organogermanium complexes often involves the reaction of this compound halides with various ligands. For instance, this compound chloride reacts with the sodium salts of bulky heterocyclic-O-donor ligands in a 1:1 molar ratio to form new complexes. researchgate.netresearchgate.net Spectroscopic analysis, including FTIR, ¹H NMR, and ¹³C NMR, is crucial for characterizing these compounds and determining the coordination behavior of the ligands. researchgate.net In many cases, these ligands act in a bidentate fashion, leading to the formation of complexes with specific geometries. researchgate.net

The design of ligands plays a critical role in the synthesis and stability of this compound complexes. For example, the use of sterically demanding heterocyclic β-diketones has been explored. researchgate.net The presence of various functional groups within these ligands allows for the examination of steric and electronic effects on the stability and properties of the resulting complexes. researchgate.net

Here is a table summarizing examples of ligand types used in the formation of this compound complexes:

| Ligand Type | Example | Resulting Complex Type | Reference |

| Heterocyclic-O-donor ligands | 4-acyl pyrazolones | (CH₃)₃Ge[RCOC:C(O)N(C₆H₅)N:CCH₃] | researchgate.netresearchgate.net |

| N-protected amino acids | N-phthaloyl amino acids | Not explicitly stated for this compound, but used in related organotin chemistry. | researchgate.net |

| β-diketones | Fluorinated and non-fluorinated β-diketones | Not explicitly stated for this compound, but used in related organotin chemistry. | researchgate.net |

Pentacoordinated and Other Germanium Geometries

While tetracoordinate germanium is common in organogermanium compounds, higher coordination numbers, such as pentacoordination, can be achieved through appropriate ligand design. researchgate.netbohrium.com The formation of pentacoordinated this compound complexes has been reported, particularly with bidentate ligands that can occupy two coordination sites on the germanium atom. researchgate.net Spectroscopic evidence is a key indicator for suggesting a pentacoordinated geometry in these complexes. researchgate.net

It is worth noting that the interatomic N → Ge distance in some organogermanium compounds can indicate the presence of a weak transannular bond, leading to a pentacoordinated environment around the germanium atom.

Small Molecule Activation via Lewis Adducts

The concept of "frustrated Lewis pairs" (FLPs), where steric hindrance prevents the formation of a classical Lewis adduct between a Lewis acid and a Lewis base, has opened up new avenues for small molecule activation. rsc.org While research on this compound-based FLPs is an emerging area, the principles can be extended to organogermanium chemistry. The electrophilicity of the germanium center can be tuned by the substituents, potentially allowing for the activation of small molecules.

In some bimetallic systems, Lewis adducts can be intermediates or the thermodynamic products. nih.gov The reactivity of these adducts towards small molecules can be influenced by their stability and the nature of the metals involved. nih.gov For instance, while some Lewis adducts may be unreactive, related species formed through reversible processes might be capable of activating small molecules like H₂, CO₂, and phenyl isocyanate. nih.govchemistryviews.org The activation often proceeds through a cooperative mechanism where both the Lewis acidic and Lewis basic sites of the system play a role. mdpi.com

Stereochemical Aspects of this compound Reactivity

The stereochemistry of reactions involving this compound compounds is a critical aspect, particularly in organic synthesis where control over the three-dimensional arrangement of atoms is paramount.

The aldol (B89426) condensation of this compound enolates with aldehydes demonstrates the significant influence of reaction conditions on stereoselectivity. psu.edu For example, this compound enolates prepared in situ from lithium enolates and this compound halides react with benzaldehyde (B42025) to predominantly yield the erythro-aldol. psu.edu However, if the coexisting lithium halides are removed before the condensation, the same enolates preferentially produce the threo-aldol. psu.edu This highlights the crucial role that seemingly minor components of the reaction mixture can play in dictating the stereochemical outcome. psu.edu

Similarly, the synthesis of (Z)-1-trimethylgermyl-1-alkenes can be achieved with high stereochemical purity (>98%) through the hydroboration of 1-trimethylgermyl-1-alkynes followed by protonolysis. thieme-connect.com Another method involves the reaction of 1-trimethylgermyl-1-alkynes with the Cp₂ZrCl₂/2EtMgBr reagent system to form α-trimethylgermylzirconacyclopentenes, which upon hydrolysis also yield (Z)-1-trimethylgermyl-1-alkenes in high yields and stereochemical purities. asianpubs.org These examples underscore the ability to control the geometry of the resulting double bond in reactions involving this compound moieties.

The following table provides a summary of stereoselective reactions involving this compound compounds:

| Reaction Type | Reactants | Key Conditions | Major Stereoisomer | Reference |

| Aldol Condensation | This compound enolate + Benzaldehyde | In situ preparation with LiX present | erythro-aldol | psu.edu |

| Aldol Condensation | This compound enolate + Benzaldehyde | LiX removed before reaction | threo-aldol | psu.edu |

| Hydroboration-Protonolysis | 1-Trimethylgermyl-1-alkyne + Dicyclohexylborane, then Acetic Acid | THF solvent | (Z)-1-Trimethylgermyl-1-alkene | thieme-connect.com |

| Zirconocene-mediated Synthesis | 1-Trimethylgermyl-1-alkyne + Cp₂ZrCl₂/2EtMgBr, then H₂O | THF solvent | (Z)-1-Trimethylgermyl-1-alkene | asianpubs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of Trimethylgermanium Species

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the electronic environment of atomic nuclei within a molecule, offering a powerful method for structural determination. For trimethylgermanium compounds, ¹H and ¹³C NMR are fundamental, while two-dimensional techniques offer deeper connectivity information.

In ¹H NMR spectra of this compound compounds, the protons of the methyl groups typically appear as a sharp singlet. The chemical shift of this peak is influenced by the electronegativity of the substituent attached to the germanium atom. For instance, in this compound chloride, the methyl protons resonate at a specific chemical shift, and this value can shift depending on the solvent and the nature of other bonded groups. chemicalbook.comresearchgate.net Studies on various this compound complexes have utilized ¹H NMR to confirm the presence and environment of the trimethylgermyl moiety. researchgate.net For example, in this compound nitrate (B79036), the proton NMR spectra, taken as a 10% solution in chloroform (B151607) with tetramethylsilane (B1202638) as a standard, are crucial for its characterization. cdnsciencepub.com

The ¹³C NMR spectra of this compound compounds provide direct information about the carbon atoms in the methyl groups. Similar to ¹H NMR, the chemical shift of the methyl carbons is sensitive to the electronic environment around the germanium atom. researchgate.netudel.edu An increase in the electronegativity of the substituent on germanium generally leads to a downfield shift in the ¹³C resonance. docbrown.info This technique has been instrumental in characterizing a range of this compound derivatives, including those with complex organic ligands. researchgate.netresearchgate.net For instance, the characterization of newly synthesized this compound(IV) complexes with biologically active ligands heavily relies on ¹³C NMR data to confirm the coordination of the ligands to the this compound unit. researchgate.net

| Compound | ¹³C NMR Chemical Shift (ppm) | Notes |

| This compound Bromide | Varies depending on solvent | The electronegativity of bromine influences the chemical shift of the methyl carbons. |

| This compound Chloride | Varies depending on solvent | The chemical shift is sensitive to the electronic environment created by the chlorine atom. |

| This compound Nitrate | Data not explicitly provided | Characterized alongside other spectroscopic techniques. |

This table is interactive. Click on the compound for more details where available.

Two-dimensional (2D) NMR techniques are powerful for establishing connectivity between different atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. In the context of more complex this compound derivatives with other organic moieties, COSY can be used to map the coupling network of protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. wikipedia.org For this compound compounds, this would show a cross-peak between the methyl protons and the methyl carbons, confirming their direct connection. nih.govblogspot.com This technique is particularly useful in crowded spectra to resolve overlapping signals. wikipedia.org

The application of these 2D NMR techniques has been crucial in the structural elucidation of complex molecules incorporating the this compound unit, such as in the study of substituted azobenzenes. nih.gov

NMR spectroscopy, beyond simple structure determination, can also probe dynamic processes. Variable-temperature NMR studies can reveal information about fluxional processes, such as ligand exchange or internal rotations within the molecule. nih.gov The chemical shifts and coupling constants are sensitive to the molecular geometry and electronic structure, making them excellent probes for subtle changes in the molecule's conformation and bonding. blogspot.comnih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. tanta.edu.eg These techniques are complementary and are used to identify functional groups and to gain insight into molecular symmetry and bonding.

In this compound compounds, characteristic vibrational frequencies are associated with the Ge-C stretching and bending modes, as well as the internal vibrations of the methyl groups. nih.govcapes.gov.br For example, the infrared spectra of bis(this compound)oxide show characteristic absorptions for the Ge-C bonds. capes.gov.br

A study on this compound nitrate utilized both IR and Raman spectroscopy to determine the nature of the nitrate group's coordination to the germanium atom. cdnsciencepub.comcdnsciencepub.com The appearance of specific bands in the Raman spectrum was indicative of a unidentate nitrato group. cdnsciencepub.com The Ge-methyl vibrations are also assigned based on established literature values. cdnsciencepub.com The vibrational spectra of trimethylgermyl derivatives of 3,3-dimethylcyclopropene have been studied in detail, revealing trends in vibrational frequencies upon substitution of the central atom. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound Example |

| Ge-C Stretch | ~550 - 650 | This compound compounds in general |

| CH₃ Rock | ~830 | This compound compounds in general |

| CH₃ Symmetric Deformation | ~1240 | This compound compounds in general |

| CH₃ Asymmetric Deformation | ~1410 | This compound compounds in general |

This table provides general ranges. Specific values vary with the compound and its physical state.

Mass Spectrometry for Structural Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound compounds and to study their fragmentation patterns, which can provide valuable structural information. chemguide.co.uk

Upon ionization in the mass spectrometer, this compound compounds typically form a molecular ion (M+). chemguide.co.uk The subsequent fragmentation often involves the loss of methyl groups or the entire trimethylgermyl group. libretexts.org The isotopic pattern of germanium (with five naturally occurring isotopes: ⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, and ⁷⁶Ge) results in a characteristic cluster of peaks for germanium-containing fragments, which is a definitive signature for their presence.

Mass spectrometry has been used to identify the products of reactions involving this compound compounds. cdnsciencepub.com For instance, in the reaction of xenon difluoride with organosilicon compounds, mass spectrometry was used to identify xenon as a product. cdnsciencepub.com The fragmentation patterns of various organogermanium compounds have been studied to understand their stability and bonding. researchgate.net

X-ray Crystallography for Solid-State Structures of this compound Compounds

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of crystalline solids. uah.esmdpi.com For this compound compounds, this method provides invaluable data on bond lengths, bond angles, and intermolecular interactions in the solid state, offering insights into their molecular geometry and packing.

While simple this compound halides like this compound chloride are liquids at room temperature, their solid-state structures can be investigated using low-temperature X-ray diffraction techniques. acs.orgresearchgate.net These studies are crucial as these compounds are often used as precursors in material science, for instance, in the synthesis of perovskites where the initial molecular structure can influence the final properties of the material. researchgate.netresearchgate.net For volatile compounds that are difficult to crystallize, gas-phase electron diffraction (GED) serves as a powerful alternative for determining molecular structure without the influence of crystal packing forces. mdpi.comwikipedia.orgrsc.org

More complex this compound derivatives, which are solid at ambient temperatures, have been successfully characterized by single-crystal X-ray diffraction, revealing diverse structural motifs. For example, the introduction of ligands can lead to changes in the coordination number and geometry around the germanium atom.

Research Findings:

This compound Azide (B81097) ((CH₃)₃GeN₃): The crystal structure of this compound azide has been determined, providing a key example of a simple, solid-state this compound compound. Studies on related organometallic azides reveal important details about the bonding between the trimethylgermyl group and the azide moiety. dtic.milrsc.org

Below is a table summarizing crystallographic data for selected this compound and related compounds.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Structural Features | Ref. |

| Me₃GeO₂C(−CHNHC(S)SCH₂−) | Orthorhombic | P2₁2₁2₁ | a = 10.463(6) Å, b = 22.644(5) Å, c = 10.241(5) Å | Tetrahedral Ge; weak intramolecular Ge···O interaction (3.02 Å). | researchgate.net |

| (Me₃Ge)₂C(CONMe₂)₂ | Orthorhombic | P2₁2₁2₁ | a = 14.437(4) Å, b = 13.243(4) Å, c = 9.826(3) Å | Tetrahedral Ge; short intramolecular Ge···O contacts (2.89, 2.92 Å). | researchgate.net |

| Ge(N₃)₂(N(CH₂CH₂NPiPr₂)₂) | Monoclinic | P2₁/n | a=11.37 Å, b=17.76 Å, c=20.01 Å, β=96.11° | Example of a related germanium azide complex structure. | dtic.mil |

Computational Chemistry Studies on Trimethylgermanium Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used computational method in chemistry and materials science for studying the electronic structure of many-body systems. wikipedia.org It is frequently applied to predict molecular geometries, reaction energies, and various spectroscopic properties. core.ac.uk DFT methods are known for their balance of computational cost and accuracy, making them suitable for a wide range of chemical systems, including those containing heavier elements like germanium. wikipedia.orggoogle.com

Geometry Optimization and Energetic Profiles

For instance, in studies of trimethylgermanium(IV) complexes with biologically active ligands, DFT calculations with the B3LYP functional and a 6-31G* basis set have been used to determine the optimized molecular structure and ground state energy. researchgate.net These calculations help in identifying the most stable geometric configuration, which is crucial for understanding the molecule's properties and reactivity. researchgate.netresearchgate.net The energetic behavior of these compounds can be further examined in different environments, such as the gas phase or in solution, using models like the polarizable continuum model (PCM). researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comscirp.org A smaller gap generally suggests higher reactivity. ajchem-a.com

In the context of this compound complexes, HOMO-LUMO analysis is used to understand their electronic transitions and reactivity behavior. researchgate.netresearchgate.net For example, in this compound(IV) complexes with acyl pyrazolone (B3327878) ligands, the HOMO-LUMO energies were computed to ascertain the energy distribution and reactivity of the complexes. researchgate.net The distribution of these orbitals can indicate regions of the molecule that are more likely to be involved in chemical reactions. researchgate.net

Charge Distribution Analysis (e.g., Mulliken Charges)

Understanding how electric charge is distributed within a molecule is essential for predicting its interactions and reactivity. Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule based on the linear combination of atomic orbitals (LCAO) approach. wikipedia.orgstackexchange.com This analysis partitions the total electron density among the atoms, providing insights into electrophilic and nucleophilic sites. researchgate.net

For this compound compounds, Mulliken charge analysis can reveal the charge distribution around the germanium atom and its substituents. researchgate.net It's important to note that Mulliken charges can be sensitive to the choice of basis set used in the calculation. wikipedia.orguni-muenchen.de Despite this limitation, the method provides a qualitative understanding of the electronic landscape of the molecule.

Prediction of Spectroscopic Parameters

DFT calculations are a valuable tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. core.ac.uk This includes predicting vibrational frequencies (infrared and Raman spectra), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. core.ac.ukresearchgate.net

For example, theoretical vibrational frequencies for this compound compounds can be calculated and compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. researchgate.net Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, providing insights into the electronic transitions within the molecule. researchgate.net The agreement between calculated and experimental spectra can lend confidence to the determined molecular structure. researchgate.net

Theoretical Reactivity Indices and Parameters

From the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated based on conceptual DFT. mdpi.comscirp.org These indices provide a quantitative measure of a molecule's reactivity. Key parameters include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is often approximated as the average of the HOMO and LUMO energies: μ ≈ (EHOMO + ELUMO) / 2. niscpr.res.inmdpi.com

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is approximated as half the HOMO-LUMO energy gap: η ≈ (ELUMO - EHOMO) / 2. scirp.orgniscpr.res.in Harder molecules have a larger energy gap and are generally less reactive. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electronegativity (χ): The negative of the chemical potential (χ = -μ). ajchem-a.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is defined as ω = μ² / (2η). mdpi.com

These reactivity indices have been calculated for this compound(IV) complexes to provide a deeper understanding of their chemical behavior. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the system. wikipedia.orgnih.gov This technique is widely used to investigate the behavior of biomolecules, materials, and complex chemical systems. ebsco.comlammps.org

For systems involving this compound, MD simulations can be employed to study their behavior in different environments, such as in solution or interacting with biological macromolecules. These simulations can provide insights into conformational changes, diffusion, and the stability of complexes over time. frontiersin.org The trajectories generated from MD simulations can be analyzed to calculate various properties, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which provide information about the stability and flexibility of the system. frontiersin.org

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and other properties. Density Functional Theory (DFT) is a commonly employed computational method for calculating these descriptors for this compound systems. researchgate.net

Key quantum chemical descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are fundamental indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests that a molecule is more polarizable and reactive. researchgate.net

Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of a molecule's stability and reactivity. For instance, chemical hardness signifies resistance to deformation or change in electron distribution, with harder molecules being less reactive. Conversely, softness indicates a higher propensity for chemical reactions. Electronegativity describes the ability of a molecule to attract electrons, while the electrophilicity index quantifies its ability to act as an electrophile.

Studies on this compound(IV) complexes with biologically active ligands have utilized DFT calculations to establish relationships between their molecular structure and antioxidant efficacy. researchgate.net In one such study, the B3LYP/6-31G* basis set was used to determine the optimized molecular geometry, ground state energy, and global reactivity parameters of this compound(IV) complexes with heterocyclic-O-donor ligands. researchgate.net The calculations of HOMO-LUMO energies helped in understanding the energy distribution and reactivity behavior of these complexes. researchgate.net The findings from these computational analyses were then correlated with experimentally determined antioxidant activities, demonstrating how theoretical descriptors can predict the functional properties of these compounds. researchgate.net

The following table summarizes some of the key quantum chemical descriptors and their significance in determining the structure-reactivity relationships of this compound systems.

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. |

| Chemical Potential | μ | Measures the escaping tendency of electrons from a stable system. |

| Chemical Hardness | η | Quantifies the resistance to change in electron distribution. |

| Chemical Softness | S | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity | χ | Measures the power of a molecule to attract electrons. |

| Electrophilicity Index | ω | Quantifies the electrophilic nature of a compound. |

Computational Mechanistic Elucidation

Computational chemistry provides a powerful lens through which the intricate details of reaction mechanisms involving this compound compounds can be explored. Theoretical methods, such as DFT and ab initio calculations, allow for the mapping of potential energy surfaces, the identification of transition states, and the characterization of reaction intermediates. This computational insight is invaluable for understanding how these reactions proceed, complementing and often guiding experimental investigations.

The elucidation of a reaction mechanism through computational means typically involves several key steps:

Reactant and Product Optimization: The geometric structures of the reactants and products are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state structure that connects the reactants and products on the potential energy surface. The transition state represents the energy barrier that must be overcome for the reaction to occur.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Reactants and products should have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is indeed the correct one for the reaction under investigation.

While detailed computational mechanistic studies specifically targeting a wide range of reactions involving the this compound moiety are an emerging area, the principles are well-established in organometallic chemistry. For example, ab initio calculations have been used to study the gas-phase reactions of silyl (B83357) and germyl (B1233479) cations, providing insight into exchange mechanisms. In the reaction between Me3Si+ and Ge(OMe)4, calculations helped to rationalize the formation of various germyl cations through intermediates involving alkyl bridges.

The application of these computational techniques to this compound systems can unravel the step-by-step processes of various transformations, such as nucleophilic substitution, ligand exchange, and redistribution reactions. By calculating the activation energies for different possible pathways, researchers can predict the most likely reaction mechanism. Furthermore, computational studies can elucidate the role of solvents and catalysts in these reactions, providing a more complete picture of the reaction dynamics. The synergy between computational predictions and experimental validation is crucial for advancing the understanding and application of this compound chemistry.

Catalytic and Materials Science Applications of Trimethylgermanium Compounds

Applications in Perovskite Solar Cell Research

Trimethylgermanium compounds are emerging as significant players in the advancement of perovskite solar cells (PSCs), contributing to enhanced efficiency and stability. Their application spans several key areas of perovskite film fabrication and performance enhancement.

Precursor Role in Perovskite Formation

The introduction of this compound chloride (TGC) into the precursor solution for formamidinium cesium lead triiodide (FACsPbI₃) perovskites initiates a series of beneficial reactions. researchgate.netenlitechnology.com Specifically, the vulnerable Ge-Cl bond in TGC undergoes hydrolysis, forming a Ge-OH group. researchgate.netnih.gov This hydroxyl group then forms hydrogen bonds (O-H···N and O-H···I) with formamidinium iodide (FAI). researchgate.netnih.gov These interactions play a crucial role in protecting the formamidinium cation (FA⁺) from decomposition, a common issue that can reduce the crystalline phase purity of the perovskite film. researchgate.netresearchgate.net By stabilizing the precursor solution, this compound compounds help ensure the formation of a high-quality perovskite absorber layer, which is fundamental for high-performance solar cells. mdpi.com

Influencing Crystallization Kinetics and Film Quality

The quality of the perovskite film is a critical determinant of solar cell performance and stability, and it is heavily influenced by the crystallization process. rsc.org this compound compounds have been shown to favorably influence these kinetics. The addition of TGC to the precursor solution accelerates the crystallization of the perovskite film. researchgate.netnih.gov This controlled and accelerated crystallization leads to the formation of high-quality perovskite films with desirable properties. researchgate.netresearchgate.netmdpi.com

Research indicates that the use of TGC results in perovskite films with larger grain sizes, improved crystallinity, and a more uniform and densely packed morphology. researchgate.netmdpi.com This enhanced film quality is associated with a reduction in residual stress within the film. enlitechnology.com In-situ fluorescence microscopy and UV-Vis imaging have confirmed the accelerated crystallization process in the presence of TGC during both spin-coating and thermal annealing. researchgate.net The resulting high-quality films exhibit a super-hydrophobic surface, which contributes to their enhanced stability. researchgate.netenlitechnology.com

| Parameter | Control Perovskite Film | TGC-Treated Perovskite Film | Reference |

| Crystallization Rate | Slower | Accelerated | researchgate.netnih.gov |

| Grain Size | Smaller | Larger | mdpi.com |

| Film Morphology | Less uniform | Uniform and densely packed | researchgate.netrsc.org |

| Surface Property | Hydrophilic | Super-hydrophobic (Water contact angle: 113.89°) | enlitechnology.com |

Defect Passivation and Stability Enhancement

Defects within the perovskite crystal lattice and at its grain boundaries are a major source of non-radiative recombination, which limits the efficiency and long-term stability of PSCs. mdpi.comrsc.org this compound compounds have proven effective in passivating these defects. researchgate.netnih.gov The interactions initiated by TGC, including the formation of hydrogen bonds, effectively passivate defects in the perovskite film, reducing both hole and electron defect densities. researchgate.netenlitechnology.comnih.gov

This defect passivation leads to a significant reduction in non-radiative recombination and restricts ion migration, a key degradation pathway in perovskite solar cells. researchgate.netnih.gov Consequently, PSCs fabricated with TGC-treated perovskite films demonstrate remarkable improvements in both efficiency and stability. For instance, conventional (n-i-p) and inverted (p-i-n) FACsPbI₃ PSCs with TGC have achieved power conversion efficiencies of 26.03% and 26.38%, respectively. researchgate.netenlitechnology.com These devices also exhibit exceptional operational stability, retaining their initial efficiency after 3000 hours of continuous operation at the maximum power point. researchgate.netenlitechnology.comnih.gov The enhanced stability is also evident in their ability to maintain the photoactive α-phase even after prolonged exposure to high humidity. researchgate.netenlitechnology.com

Precursors for Advanced Germanium-Based Materials

This compound compounds serve as valuable precursors for the synthesis of advanced germanium-based materials, which are integral to the fabrication of various electronic and optical devices.

Chemical Vapor Deposition (CVD) of Germanium Thin Films

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films. Organogermanium compounds, including this compound derivatives, are utilized as precursors in CVD processes to deposit germanium thin films. researchgate.netias.ac.inias.ac.in For instance, trimethyl germanium quinaldate (B1226512) has been successfully used as a precursor in aerosol-assisted chemical vapor deposition (AACVD) to grow germanium thin films on silicon wafers at 700°C. researchgate.netias.ac.inias.ac.in These organometallic precursors provide the necessary germanium element for the film growth in a controlled manner. researchgate.net The resulting germanium thin films can be further processed, such as through oxidation at high temperatures, to form germanium dioxide (GeO₂) films. researchgate.netias.ac.inias.ac.in

Fabrication of Semiconducting and Optical Devices

Germanium's unique properties, such as its semiconducting nature and high refractive index, make it a valuable material for a range of technological applications. smolecule.com Germanium-based thin films, often produced from this compound precursors via CVD, are used in the fabrication of various devices, including solar cells, transistors, and other optical components. smolecule.comamericanelements.comphotonics.com The ability to create high-purity germanium films is crucial for these applications. Furthermore, this compound compounds can be used to synthesize germanium nanostructures like nanoparticles and nanowires, which exhibit novel electronic and optical properties with potential applications in catalysis and advanced electronics. smolecule.comresearchgate.net

Catalysis in Organic Synthesis

This compound compounds have emerged as versatile reagents and catalysts in the field of organic synthesis. Their unique reactivity has been harnessed to facilitate a variety of important transformations, including the formation of carbon-germanium and carbon-carbon bonds. This section will explore the catalytic applications of this compound derivatives in hydrogermylation reactions, their role in the construction of complex organic molecules through carbon-carbon bond-forming reactions, and the ongoing efforts to develop novel organometallic catalysts based on the this compound scaffold.

Hydrogermylation of Unsaturated Substrates

Hydrogermylation, the addition of a Ge-H bond across an unsaturated carbon-carbon bond, is a powerful method for the synthesis of organogermanium compounds. Trimethylgermane and its derivatives have been extensively utilized in these reactions, often in the presence of a catalyst, to achieve high efficiency and selectivity.

Transition metal catalysts, particularly those based on palladium and cobalt, have proven effective in promoting the hydrogermylation of alkynes and alkenes with hydrogermanes. For instance, cobalt complexes have been shown to catalyze the hydrogermylation of terminal alkynes, leading to the formation of vinylgermanes. A study on the Co-catalyzed hydrogermylation of terminal alkynes demonstrated a method to synthesize E-(β)-vinyl(trialkyl)germanes with high yields and broad functional group tolerance. chemrxiv.org

Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), have also been employed as catalysts for the hydrogermylation of alkenes and alkynes. This method allows for the in-situ generation of the active Ge-H species from a more stable precursor, which then participates in the B(C6F5)3-catalyzed hydrogermylation. This approach provides a convenient route to tetraalkyl-substituted germanes at room temperature and can selectively form either the trans or cis diastereomer of the product depending on the electronic properties of the alkyne substrate. researchgate.net

The hydrogermylation of unsaturated substrates can also be achieved using two-coordinate germanium(II) hydrides. These highly reactive species can readily undergo 1,2-addition across the carbon-carbon multiple bonds of alkenes and alkynes to afford a variety of organogermanium compounds. semanticscholar.org

Table 1: Examples of Catalytic Hydrogermylation Reactions

| Unsaturated Substrate | Germanium Reagent | Catalyst | Product | Yield (%) | Reference |

| Terminal Alkynes | Trialkylgermane | Cobalt Complex | E-(β)-Vinyl(trialkyl)germane | High | chemrxiv.org |

| Alkenes | Hydridogermane precursor | B(C6F5)3 | Tetraalkyl-substituted germane | Good | researchgate.net |

| Alkenes/Alkynes | Two-coordinate Ge(II) hydride | - | Organogermanium compound | - | semanticscholar.org |

Role in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. This compound compounds have found a niche in this area, primarily through their use in palladium-catalyzed cross-coupling reactions. nobelprize.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.

One notable application involves the use of vinylgermanes, which can be synthesized via the hydrogermylation of alkynes. These vinylgermane derivatives can then participate in palladium-catalyzed cross-coupling reactions with aryl and alkenyl halides to form new carbon-carbon bonds. For example, vinyl tris(trimethylsilyl)germanes have been shown to undergo successful palladium-catalyzed cross-coupling with various aryl and alkenyl halides under both aqueous and anhydrous oxidative conditions. phorteeducacional.com.br

The Stille reaction, a palladium-catalyzed cross-coupling of an organotin compound with an organic electrophile, provides a framework for understanding how organogermanium compounds might be employed. wikipedia.orgorganic-chemistry.org While the classic Stille reaction utilizes organostannanes, the analogous reactivity of organogermanes is an area of active research. The synthesis of (Z)-1-aryl-2-(germyl)-1-(stannyl)ethenes highlights a strategy where a molecule containing both germanium and tin moieties could potentially be used for selective cross-coupling reactions. researchgate.net

Similarly, the Negishi coupling, which employs organozinc reagents, offers another parallel for the potential application of organogermanium compounds in C-C bond formation. upenn.edu The development of methods to transmetalate the germanium group to other metals, such as palladium, is key to expanding the utility of this compound compounds in this domain.

Development of Novel Organometallic Catalysts

The design and synthesis of novel organometallic catalysts are crucial for advancing the field of organic synthesis by enabling new transformations and improving the efficiency and selectivity of existing ones. While research into catalysts explicitly featuring a this compound moiety as a central design element is an emerging area, the broader principles of organometallic catalyst development provide a roadmap for future progress.

The development of new catalysts often focuses on the synthesis of ligands that can stabilize a metal center and fine-tune its catalytic activity. socialresearchfoundation.com By analogy, incorporating a this compound group into a ligand scaffold could modulate the electronic and steric properties of a metal catalyst, potentially leading to unique reactivity.

Bimetallic catalysts, which contain two different metal centers, often exhibit synergistic effects, leading to enhanced catalytic performance compared to their monometallic counterparts. nih.govmdpi.comrsc.org The synthesis of bimetallic complexes containing a germanium atom alongside a catalytically active transition metal is a promising avenue for the development of new catalysts. Such systems could facilitate novel reaction pathways or enhance the efficiency of known catalytic cycles. The design of these catalysts often involves creating specific ligand environments to control the interaction between the two metal centers and the substrates. wiley.com

Research in the broader field of organometallic chemistry continues to explore the synthesis of novel complexes with unique structural and electronic properties. unicam.itsolubilityofthings.com These efforts lay the groundwork for the future discovery of catalysts where a this compound component plays a key role in dictating the outcome of a chemical reaction.

Environmental Speciation and Biogeochemical Studies of Trimethylgermanium

Occurrence and Stability in Aqueous and Natural Systems

The occurrence of organogermanium compounds in the environment is primarily limited to monomethylgermanium (MMGe) and dimethylgermanium (DMGe) species. gelest.comnih.govresearchgate.netrsc.orgresearchgate.net Extensive research and specific efforts to detect trimethylgermanium (TMGe) in natural water samples have consistently reported its absence. gelest.comnih.govrsc.org This is in contrast to its heavier counterparts, tin and lead, which form more stable and environmentally prevalent trimethyl species. thermofisher.com

While not found in natural waters, laboratory studies have provided some insight into the stability of this compound. One study indicated that this compound can be stable for approximately six months when stored at 4°C. thermofisher.com However, this stability under controlled conditions does not appear to translate to natural aqueous systems. The reactivity of related compounds, such as this compound chloride, suggests sensitivity to moisture and light. thermofisher.com this compound chloride is soluble in water, and this solubility would likely lead to its mobility in aquatic systems. thermofisher.com However, it also reacts with water, which could be a contributing factor to its lack of persistence in the environment. gelest.com The thermal decomposition of this compound compounds can lead to the release of irritating gases and vapors. thermofisher.com

The general consensus is that if this compound were to form in the environment, it is likely to be a transient species. It may be rapidly removed from natural waters through processes such as degassing to the atmosphere or demethylation to dimethylgermanium. journals.co.za

Biogeochemical Cycling and Transformations

The biogeochemical cycle of germanium is closely linked to that of silicon, with germanium often considered a "heavy isotope" of silicon in many environmental processes. rsc.orgresearchgate.net The primary mechanism for the formation of methylgermanium (B72786) compounds in the environment is biomethylation, a process mediated by microorganisms. researchgate.netjournals.co.za This transformation is known to occur for other elements like silicon, tin, arsenic, and mercury. nih.govnih.gov

Microbial activity, particularly in continental zones with germanium-rich minerals, is believed to produce mono- and dimethylgermanium. researchgate.net These compounds are then leached into rivers and subsequently transported to the open sea. researchgate.net The biomethylation of germanium is thought to proceed through the transfer of a methyl group, with methylcobalamin (B1676134) being a potential methylating agent, similar to the process observed for mercury, tin, and lead. journals.co.za It has been suggested that germanium undergoes methylation under anaerobic conditions, possibly requiring a reduction to a Ge(II) intermediate. journals.co.za

While biomethylation is the established pathway for the formation of MMGe and DMGe, the cycle does not appear to extend to the formation of stable this compound in natural settings. researchgate.netresearchgate.net Although some controlled laboratory experiments using sewage digester sludge have reportedly produced this compound, this has not been replicated in studies of freshwater samples. journals.co.za The absence of this compound in the environment suggests that either the biomethylation process does not proceed to the trimethylated state under natural conditions, or that any this compound formed is rapidly transformed.

Potential transformation pathways for organogermanium compounds include both biotic and abiotic degradation. Biotic degradation involves the breakdown of substances by microorganisms. nih.gov Abiotic degradation can occur through processes like hydrolysis and photolysis (degradation by light). researchgate.net For instance, this compound chloride is known to react with water (hydrolysis). gelest.com The general instability of this compound in the environment points towards efficient removal mechanisms, likely a combination of rapid demethylation back to dimethylgermanium and potential volatilization into the atmosphere. journals.co.za

Differentiation from Mono- and Dimethylgermanium Species

A key distinction in the environmental chemistry of methylated germanium compounds is the consistent presence of monomethylgermanium (MMGe) and dimethylgermanium (DMGe) in natural waters, and the concurrent absence of this compound (TMGe). gelest.comnih.govresearchgate.netrsc.org This differentiation is a central aspect of germanium's biogeochemical profile.

Occurrence and Distribution:

MMGe and DMGe: These species are regularly detected in a variety of natural water samples, including rivers and the open ocean. gelest.comresearchgate.net Concentrations of monomethylgermanium have been noted for their remarkable consistency with depth in natural waters. nih.govrsc.org

TMGe: Despite targeted searches, this compound has not been identified in natural water bodies. gelest.comnih.govrsc.org

Formation:

MMGe and DMGe: Their presence is attributed to in-situ biomethylation by microorganisms in both terrestrial and aquatic environments. researchgate.netjournals.co.za

TMGe: While theoretically possible as a further methylation product, its formation in significant, stable quantities in the environment is not supported by field observations. researchgate.netjournals.co.za Laboratory experiments have hinted at its formation under specific, controlled anaerobic conditions, but this does not reflect its general environmental fate. journals.co.za

Stability and Fate:

MMGe and DMGe: These compounds exhibit a relatively high degree of stability in the marine environment, leading to their persistence and distribution throughout the water column. researchgate.net

TMGe: The prevailing hypothesis for its absence is its instability in natural systems. journals.co.za If formed, it is thought to be quickly degraded, likely through demethylation to DMGe, or lost from the aqueous phase via degassing. journals.co.za The reactivity of related compounds with water further supports the idea of its transient nature. gelest.com

This distinct difference in the environmental occurrence and behavior of this compound compared to its mono- and dimethylated counterparts highlights a key feature of germanium's biogeochemical cycle, setting it apart from other methylated elements like tin and lead where the trimethyl species can be more persistent. thermofisher.com

Future Research Directions and Emerging Opportunities

The unique properties of the trimethylgermyl group are paving the way for significant advancements across various scientific disciplines. Future research is poised to unlock new synthetic methods, deeper mechanistic understanding, and novel applications for the chemical compound trimethylgermanium and its derivatives. These explorations are expected to lead to the development of next-generation materials and technologies, particularly in the fields of catalysis, materials science, and sustainable energy.

常见问题

Q. What are the recommended methodologies for synthesizing and characterizing trimethylgermanium compounds in laboratory settings?

To synthesize this compound derivatives (e.g., this compound chloride), standard Schlenk-line techniques under inert atmospheres are essential to prevent hydrolysis or oxidation. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., H and C NMR) and elemental analysis to verify purity. Gas chromatography-mass spectrometry (GC-MS) or X-ray crystallography may supplement structural elucidation . For reproducibility, protocols must detail reagent purity, reaction conditions (temperature, solvent), and purification steps (e.g., distillation or recrystallization) .